molecular formula C12H20N4O2S B6435088 N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide CAS No. 2549012-80-6

N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide

Cat. No.: B6435088
CAS No.: 2549012-80-6
M. Wt: 284.38 g/mol
InChI Key: WYBFCSUBVMYGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide is a synthetic small molecule characterized by a piperidin-4-yl core substituted with a 5-methylpyrimidin-2-yl group and a methanesulfonamide moiety. The compound’s structure combines a heterocyclic amine (piperidine) with a pyrimidine ring, a configuration often associated with kinase inhibition or enzyme modulation.

Properties

IUPAC Name

N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-10-8-13-12(14-9-10)16-6-4-11(5-7-16)15(2)19(3,17)18/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBFCSUBVMYGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents to introduce the desired substituents.

    Introduction of the Pyrimidine Moiety: The next step involves the introduction of the 5-methylpyrimidine group. This can be done through a nucleophilic substitution reaction where the piperidine intermediate reacts with a 5-methylpyrimidine derivative.

    Sulfonamide Formation: Finally, the methanesulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the methanesulfonamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below summarizes key structural and functional attributes of the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Target Activity/Findings
N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide Piperidin-4-yl 5-methylpyrimidin-2-yl, methanesulfonamide Hypothetical kinase Limited empirical data; structural similarity to kinase inhibitors
Bautista-Aguilera et al. (2014b) compound Piperidin-4-yl Indole, propargylamine Cholinesterase, MAO Dual inhibitor (IC₅₀: 0.2–1.8 μM for AChE/BChE; 10–50 nM for MAO-B)
DMPI/CDFII () Piperidin-4-yl Indole, dimethylphenyl, chlorophenyl MRSA synergism Enhances carbapenem efficacy (4–8x MIC reduction)
EP 2402347 A1 compound Pyrrolidin-3-yl Thieno[3,2-d]pyrimidine Kinase (assumed) Synthesized via Suzuki coupling; no activity disclosed
Key Observations:
  • Piperidine vs.
  • Substituent Diversity: The 5-methylpyrimidin-2-yl group in the target compound contrasts with the indole (–2) or thienopyrimidine () moieties in analogs. Pyrimidine derivatives are often associated with kinase or antimicrobial activity due to hydrogen-bonding capabilities .
  • Methanesulfonamide Group : Common to the target compound and the EP 2402347 analog, this group may improve metabolic stability or act as a hydrogen-bond acceptor for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.